1,2,3,4-Tetrafluorobenzene
Overview
Description
1,2,3,4-Tetrafluorobenzene is an organic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms. This compound is a colorless liquid with a boiling point of 95°C and a melting point of -42°C . It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity compared to benzene.
Scientific Research Applications
1,2,3,4-Tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of aromatic compounds.
Safety and Hazards
Mechanism of Action
Mode of Action
Fluorinated compounds are known to form strong bonds with proteins and other biological molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrafluorobenzene. For example, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrafluorobenzene can be synthesized through various methods. One common method involves the hydrolysis of 2-chloroheptafluorotoluene using alumina and steam at high temperatures. The resulting product, 2,3,4,5-tetrafluorochlorobenzene, is then reduced with hydrogen and palladium at 280°C and atmospheric pressure to yield this compound .
Another method involves the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid in the presence of copper powder and aqueous ammonia solution at 240°C. This reaction produces this compound with a high yield .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in high-pressure reactors to ensure high yields and purity. The use of catalysts such as palladium and copper is common to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other groups such as nitro, amino, or halogen groups.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated products.
Oxidation Reactions: Oxidation of this compound can lead to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Hydrogen and Palladium: Used for reduction reactions.
Nitric Acid: Used for nitration reactions.
Copper Powder and Aqueous Ammonia: Used for decarboxylation reactions.
Major Products Formed
Nitro Derivatives: Formed through nitration.
Hydrogenated Products: Formed through reduction.
Quinones: Formed through oxidation.
Comparison with Similar Compounds
1,2,3,4-Tetrafluorobenzene can be compared with other fluorinated benzenes:
1,2,4,5-Tetrafluorobenzene: Similar in structure but differs in the position of fluorine atoms.
1,2,3,5-Tetrafluorobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
Hexafluorobenzene: Fully fluorinated benzene with distinct properties due to the absence of hydrogen atoms.
These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFIIXUNAKEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870605 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19184 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
49.5 [mmHg] | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19184 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
551-62-2, 28016-01-5 | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028016015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 551-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAFLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66365S2RFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrafluorobenzene?
A: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy [, ], microwave spectroscopy [, ], and infrared (IR) spectroscopy. These techniques provide information about its structure, bonding, and vibrational modes.
Q3: Is this compound miscible with ionic liquids?
A: Research has shown that this compound exhibits complete miscibility with the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). This miscibility is attributed to the strong dipole moment of this compound. []
Q4: Can this compound undergo C-H activation reactions with nickel catalysts?
A: Studies indicate that while this compound does not readily undergo C-H activation with bulkier nickel catalysts like Ni(PiPr3)2, it can form adducts and potentially undergo C-H activation with less bulky Ni(PEt3)2 synthons. [, ]
Q5: Does this compound participate in rhodium-catalyzed substitution reactions?
A: Yes, in the presence of a rhodium catalyst like RhH(PPh3)4 and a disulfide, this compound can undergo substitution reactions where the fluorine atom is replaced by an arylthio group, leading to the formation of 1,2-diarylthio-3,6-difluorobenzene. []
Q6: Have there been computational studies on the binding of positrons to this compound?
A: Theoretical analyses using computational methods have been conducted to investigate the binding of positrons to this compound and explore the subsequent pair-annihilation processes. These studies contribute to the understanding of positron interactions with fluorinated aromatic molecules. [, ]
Q7: How does the degree of fluorination in benzene derivatives affect C-F bond activation with aluminum(I) compounds?
A: Research on aluminum(I) compounds, such as NacNacAl, demonstrates that the ease of C-F bond activation in fluorinated benzenes decreases with a lower degree of fluorination. This suggests that the electron-withdrawing effect of fluorine atoms plays a crucial role in facilitating C-F bond cleavage. []
Q8: What is the role of fluorine substitution on the electron affinity of benzene derivatives?
A: Studies combining photoelectron spectroscopy and density functional theory calculations reveal that increasing fluorine substitution in benzene generally leads to a higher electron affinity. This trend is evident from the positive electron affinities observed for both pentafluorobenzene and hexafluorobenzene. []
Q9: What are the thermodynamic properties of this compound?
A: Extensive research has been conducted on the thermodynamic properties of this compound. This includes measurements of vapor pressure [], low-temperature heat capacities [], and enthalpies of phase transitions []. These studies provide valuable data for understanding its physical behavior under various conditions.
Q10: What is known about the thermochemistry of 1,2,3,4-Tetrafluorobenzyne?
A: Fourier transform mass spectrometry and computational methods were employed to determine the gas-phase thermodynamic properties of 1,2,3,4-Tetrafluorobenzyne. This research provided valuable insights into its heat of hydrogenation and bond dissociation energies. []
Q11: Can this compound be synthesized via KF fluorination?
A: Yes, a synthetic route for this compound utilizing KF fluorination has been reported in the literature. []
Q12: What are some notable reactions of this compound and its derivatives?
A: The reactivity of this compound and related compounds has been extensively studied. Research highlights reactions with organosilicon compounds [], the formation of polycyclic compounds in SbF5 media [, , ], and the generation of tetrafluorophenyllithium, a precursor to arynes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.